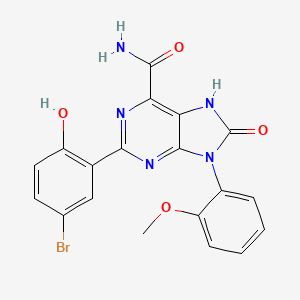
5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality 5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Pyrimidinone and its derivatives have been synthesized and evaluated for their insecticidal and antimicrobial potential. For instance, derivatives of pyrimidinone linked with pyrazole heterocyclics were prepared and showed significant biological activity against selected microorganisms and pests. These findings highlight the potential use of pyrimidinone derivatives in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-inflammatory activities. Novel series of these derivatives exhibited significant cytotoxic effects on various cancer cell lines and also showed promising anti-5-lipoxygenase activity, suggesting their potential as therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).
Anti-Hepatitis B Virus Activity
Research on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives demonstrated moderate to high activities against the hepatitis B virus (HBV), indicating their potential as antiviral compounds. These findings underscore the importance of such compounds in the development of new treatments for HBV (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Antimitotic Agents
Compounds related to pyrimidinones have been identified as potent antimitotic agents, showing antitumor activity in mice models. These agents work by inhibiting the incorporation of pyrimidine nucleosides into DNA and RNA, presenting a novel mechanism of action for cancer treatment (Temple et al., 1992).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of various pyrimidinone derivatives have revealed their significant antibacterial and antifungal activities. These compounds were tested against a range of microorganisms, showing that they could serve as potent antimicrobial agents. This highlights the versatility of pyrimidinone derivatives in pharmaceutical research and their potential application in combating microbial infections (Azab, Youssef, & El-Bordany, 2013).
Propiedades
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-12(2)19-10-21(16(11)23)9-15(22)20-6-3-13(8-20)24-14-7-17-4-5-18-14/h4-5,7,10,13H,3,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLFMTNXHVYRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)

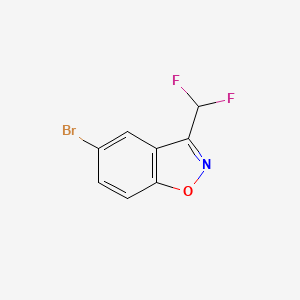
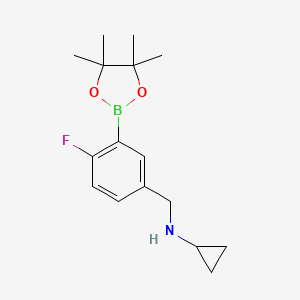
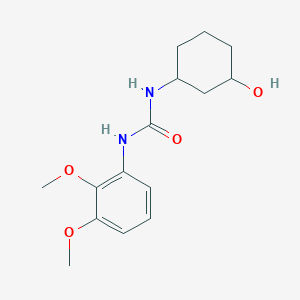

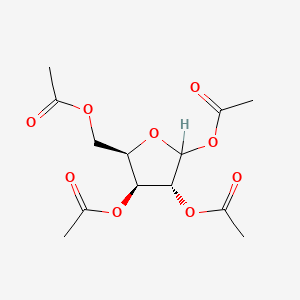
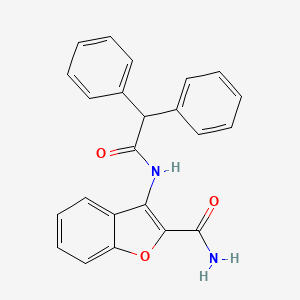
![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)

![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)
